molecular formula C22H23N5O4S B2807730 Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-57-2

Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2807730
M. Wt: 453.52
InChI Key: RFXWYBCCFVMPEC-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

  • Crystal Structure Studies: Ullah and Stoeckli-Evans (2021) analyzed the crystal structure of a compound closely related to the query compound, highlighting its structural comparison with its fluorinated analogue (Ullah & Stoeckli-Evans, 2021).

Synthesis and Chemical Properties

  • Synthesis Techniques: Cann et al. (2012) discussed the stereoselective synthesis of a CGRP receptor inhibitor, demonstrating the synthesis techniques applicable to similar complex molecules (Cann et al., 2012).
  • Development of Piperazine Substituted Quinolones: Fathalla and Pazdera (2017) developed a series of piperazine substituted quinolones, which are structurally similar to the query compound, through direct condensation techniques (Fathalla & Pazdera, 2017).

Pharmacological Aspects

  • Estrogen Receptor Binding and Molecular Docking: Parveen et al. (2017) synthesized compounds with structures similar to the query compound and evaluated them for cytotoxic activities and estrogen receptor binding affinity, using molecular docking techniques (Parveen et al., 2017).
  • Anticoagulant Activity Analysis: Potapov et al. (2021) investigated compounds with a quinoline structure for their inhibitory activity against blood coagulation factors, which is relevant for the pharmacological study of similar compounds (Potapov et al., 2021).

Miscellaneous Applications

  • Liquid-phase Synthesis of Libraries: Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of tetrahydroquinazolines, which can be relevant for the synthesis and study of the query compound (Ivachtchenko et al., 2003).

properties

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-31-21(30)15-5-6-16-17(14-15)24-22(32)27(20(16)29)9-7-19(28)26-12-10-25(11-13-26)18-4-2-3-8-23-18/h2-6,8,14H,7,9-13H2,1H3,(H,24,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXWYBCCFVMPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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